molecular formula C11H22O2 B084092 2,2-Dimethylnonanoic acid CAS No. 14250-75-0

2,2-Dimethylnonanoic acid

Cat. No. B084092
CAS RN: 14250-75-0
M. Wt: 186.29 g/mol
InChI Key: GZWHUSJKYLPRHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on compounds similar to 2,2-dimethylnonanoic acid, such as 2,2-dimethylolheptanoic acid, involves oxidation processes using hydrogen peroxide and specific conditions to achieve desired yields (W. Yun, 2011). These synthesis methods might offer insights into potential approaches for synthesizing 2,2-dimethylnonanoic acid, highlighting the importance of molar ratios, reaction time, temperature, and pH value in optimizing the yield.

Molecular Structure Analysis

The molecular structure of compounds related to 2,2-dimethylnonanoic acid has been elucidated using techniques such as IR, 1H NMR, and 13C NMR, confirming structural aspects critical to understanding their chemical behavior and reactivity (W. Yun, 2011). Such analyses are foundational in comprehending the molecular geometry and electron distribution, which influence the compound's physical and chemical properties.

Chemical Reactions and Properties

Studies on related compounds reveal the potential for various chemical reactions, including cyclization and reactions with specific reagents under controlled conditions, to produce novel compounds with unique properties (A. Saito et al., 1978). These reactions demonstrate the reactive versatility of dimethyl compounds and their derivatives, suggesting similar possibilities for 2,2-dimethylnonanoic acid in synthesizing new materials or intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of compounds closely related to 2,2-dimethylnonanoic acid, such as solubility, melting point, and boiling point, are influenced by their molecular structure and bonding. While specific data on 2,2-dimethylnonanoic acid is not readily available, analogous compounds exhibit characteristic physical properties that can be analyzed through chromatographic and spectroscopic methods to understand their behavior in various solvents and conditions (C. Lam & M. L. K. Lie Ken Jie, 1976).

Chemical Properties Analysis

The reactivity and stability of 2,2-dimethylnonanoic acid can be inferred from studies on similar compounds, which exhibit specific reactivity patterns towards radicals, undergo specific types of cyclization, and present unique electrochemical properties. These studies offer insights into the potential chemical behavior of 2,2-dimethylnonanoic acid in various reactions and its utility as a precursor or reagent in organic synthesis and other chemical processes (M. Bagley et al., 2005).

Scientific Research Applications

  • Intermolecular Hydrogen Bonding : A study found that a compound similar to 2,2-Dimethylnonanoic acid, namely 2,2-dimethylbutynoic acid, forms intermolecularly hydrogen-bonded dimers through hydrogen bonding between the amide and carboxylic acid group. This property was observed in different states such as in crystals, solution, and gas phase (Wash et al., 1997).

  • Condensation Reactions : Another research demonstrated the condensation of phenols with isoprene in the presence of orthophosphoric acid, leading to the formation of 2,2-dimethylchromans. This reaction showcases a method of nuclear isopentenylation (Ahluwalia et al., 1982).

  • Neuroprotective Effects : A study on BG00012, an oral formulation of dimethylfumarate, showed beneficial effects in multiple sclerosis treatment. The compound activates the Nrf2 antioxidant pathway, offering neuroprotection in chronic multiple sclerosis models (Linker et al., 2011).

  • Synthesis and Characterization : The synthesis and characterization of 2,2-dimethylolheptanoic acid, a compound related to 2,2-Dimethylnonanoic acid, was achieved through oxidation. This research provides insights into the optimal conditions for such syntheses (Yun, 2011).

  • Effects of Dimethyl Sulfoxide (DMSO) : A study indicated that even at low concentrations, DMSO induces changes in macromolecules, which can affect experimental outcomes when used as a solvent (Tunçer et al., 2018).

  • Cyclization Reactions : Research on 4,8-dimethylnona-3,7-dienoic acid (homogeranic acid) revealed its cyclization in the presence of stannic chloride, forming trans-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone. This study contributes to understanding the cyclization mechanisms in organic chemistry (Saito et al., 1978).

  • Natural Product-Derived Chemotherapeutic Agents : A study explored the discovery and development of chemotherapeutic agents based on plant-derived compounds, including dimethyl succinyl betulinic acid, highlighting the potential of natural products in medicinal chemistry (Lee, 2010).

  • Biological Oxidation : Research into the metabolism of 2,2-dimethyloctanoic acid in rats identified several polar metabolites, contributing to our understanding of the biological oxidation of similar compounds (Den, 1965).

Safety And Hazards

The safety data sheet for 2,2-Dimethylnonanoic acid indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It is advised to use personal protective equipment and ensure good ventilation when handling this chemical .

properties

IUPAC Name

2,2-dimethylnonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(2,3)10(12)13/h4-9H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWHUSJKYLPRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931494
Record name 2,2-Dimethylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylnonanoic acid

CAS RN

14250-75-0
Record name 2,2-Dimethylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14250-75-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Souma, H Kawasaki - Catalysis today, 1997 - Elsevier
Copper(I) and silver carbonyl catalysts were prepared in strong acids such as sulfuric acid, hydrogen fluoride, boron trifluoride-hydrate and fluoro sulfuric acid. Carboxylation of olefins, …
Number of citations: 30 www.sciencedirect.com
Y Souma, H Sano, J Iyoda - The Journal of Organic Chemistry, 1973 - ACS Publications
The new carbonylation reaction was proposed using Cu (I) carbonyl catalyst in concentrated H2S04. In con-centrated H2S04 containing Cu (I) compound, olefins react with carbon …
Number of citations: 99 pubs.acs.org
BD Roth, CJ Blankley, ML Hoefle… - Journal of medicinal …, 1992 - ACS Publications
A series of fatty acid anilides was prepared, and compounds were tested fortheir ability to inhibit the enzyme acyl-CoA: cholesterol acyltransferase (ACAT) in vitro and to lower plasma …
Number of citations: 106 pubs.acs.org
Y Souma, H Sano - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
Olefins, alcohols, and saturated hydrocarbons reacted with carbon monoxide to give t-carboxylic acids in high yields using copper carbonyl and silver carbonyl catalysts at room …
Number of citations: 33 www.journal.csj.jp
A Fiasella, A Nuzzi, M Summa, A Armirotti… - …, 2014 - Wiley Online Library
N‐Acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that catalyzes the hydrolysis of endogenous lipid mediators such as palmitoylethanolamide (PEA). PEA has been …
FLM Pattison, RL Buchanan - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
RESULTS The toxicity determinations were carried out on male mice weighing 28-32 g. from a Wistar strain colony maintained at Suffield Experimental Station, Ralston, Alberta, since …
Number of citations: 10 www.ncbi.nlm.nih.gov
FLM Pattison - Nature, 1953 - core.ac.uk
RESULTS The toxicity determinations were carried out on male mice weighing 28-32 g. from a Wistar strain colony maintained at Suffield Experimental Station, Ralston, Alberta, since …
Number of citations: 38 core.ac.uk

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